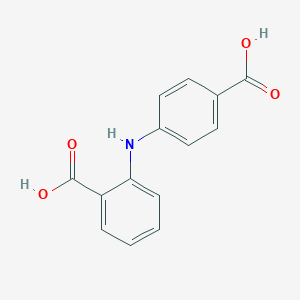

2-((4-Carboxyphenyl)amino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-carboxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(17)9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHPRNJPEJWLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169592 | |

| Record name | Benzoic acid, 2-((4-carboxyphenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17332-57-9 | |

| Record name | 2-[(4-Carboxyphenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17332-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((4-carboxyphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017332579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((4-carboxyphenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Carboxyphenyl Amino Benzoic Acid and Its Analogs

Direct Synthetic Routes to 2-((4-Carboxyphenyl)amino)benzoic acid

The direct synthesis of this compound typically involves the coupling of an anthranilic acid derivative with a substituted aminobenzoic acid. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction that involves the coupling of an aryl halide with an amine. In the context of synthesizing this compound, this would typically involve the reaction of 2-chlorobenzoic acid with 4-aminobenzoic acid in the presence of a copper catalyst and a base. ajrconline.orgijpsonline.com Traditional Ullmann conditions often require high temperatures and polar aprotic solvents like DMF or DMSO to facilitate the reaction. ajrconline.org The nature of the solvent can significantly influence the reaction rate by increasing the nucleophilicity of the arylamine. ajrconline.org

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. libretexts.orgwikipedia.org This method generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation. The synthesis of this compound via this route would involve the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgyoutube.com The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com

Below is a data table summarizing typical reaction conditions for these direct synthetic routes.

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) |

| Ullmann Condensation | 2-Chlorobenzoic acid | 4-Aminobenzoic acid | Cupric Oxide | Anhydrous Potassium Carbonate | Not specified | Not specified |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Amine | Palladium Pre-catalyst | Base (e.g., K₃PO₄) | Toluene/DMF | 100 |

Approaches for Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of the molecule's properties for various applications. These syntheses often employ similar methodologies to the direct synthesis of the parent compound, with modifications to accommodate the specific substituents.

Synthesis of 2-[(4-Carboxyphenyl)amino]-4-chlorobenzoic acid Derivatives

A notable example of a substituted derivative is 2-[(4-Carboxyphenyl)amino]-4-chlorobenzoic acid. This compound can be synthesized via an Ullmann-type reaction. The synthesis involves the reaction of 4-chlorobenzoic acid with 4-aminobenzoic acid. This reaction is carried out in the presence of potassium carbonate as the base, dimethylformamide (DMF) as the solvent, and copper powder as the catalyst.

A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with aniline derivatives. acs.org This method is advantageous as it eliminates the need for protecting the carboxylic acid group and produces a wide range of N-aryl anthranilic acid derivatives in high yields. acs.org The reaction proceeds with both electron-rich and electron-deficient aryl chlorides and anilines. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

| 4-Chlorobenzoic acid | 4-Aminobenzoic acid | Cu powder | K₂CO₃ | Dimethylformamide (DMF) |

Condensation and Coupling Reactions for Related N-Aryl Aminobenzoic Acid Systems

The synthesis of N-aryl aminobenzoic acid systems is not limited to the direct coupling of pre-functionalized benzoic acids. A variety of condensation and coupling reactions can be employed to construct these diarylamine structures.

Palladium-catalyzed carbonylation reactions offer an alternative route. For instance, substituted anthranilic acid derivatives can be produced from 2-substituted bromoanilines via a palladium-phosphine complex-catalyzed carbonylation reaction. ekb.eg

The use of ionic liquids as solvents in modified Ullmann coupling reactions has been shown to be an environmentally friendly and efficient method for the synthesis of N-aryl anthranilic acid drugs. colab.ws This approach offers advantages such as operational simplicity, cleaner reactions, high selectivity, and excellent yields. colab.ws

Ultrasound irradiation has also been employed to promote the Ullmann-Goldberg reaction for the synthesis of N-phenylanthranilic acids. ekb.egresearchgate.net This technique can lead to higher yields and significantly shorter reaction times compared to conventional heating methods, often using water as a solvent, which adds to the green credentials of the process. ekb.egresearchgate.net

Green Chemistry Principles in the Synthesis of Related Amino Carboxylic Acids

The principles of green chemistry are increasingly being applied to the synthesis of amino carboxylic acids to minimize environmental impact. This involves the use of less hazardous solvents, renewable starting materials, and more efficient catalytic systems.

One approach is the use of water as a solvent in Ullmann-type reactions, which has been shown to be effective for the synthesis of N-phenylanthranilic acids. researchgate.nettandfonline.com The use of ultrasound in conjunction with water as a solvent further enhances the green aspect of this synthesis by reducing reaction times and energy consumption. researchgate.net

Another green strategy involves the development of waste-minimized synthetic routes. For instance, a strategy for synthesizing diarylamines via Buchwald-Hartwig coupling has been developed that utilizes a heterogeneous Pd/C catalyst and a biphasic solvent system of cyclopentyl methyl ether (CPME) and water. rsc.org This allows for the recovery and reuse of the catalyst, ligand, and solvent, significantly reducing waste. rsc.org

Furthermore, versatile and environmentally benign methods for diarylamine synthesis are being explored, such as acceptorless dehydrogenative aromatization catalysis over supported gold-palladium bimetallic nanoparticles. nih.govsemanticscholar.org These methods avoid the use of stoichiometric oxidants and can utilize renewable starting materials like cyclohexanols and nitrobenzenes. nih.govsemanticscholar.org

The development of transition-metal-free synthetic routes is another key area of green chemistry. Desulfinylative Smiles rearrangement has been investigated as a metal-free method for diarylamine synthesis, proceeding under mild conditions. acs.org

| Green Chemistry Approach | Key Features | Example Application |

| Use of Greener Solvents | Replacement of hazardous organic solvents with water or bio-based solvents. | Ullmann synthesis of N-phenylanthranilic acids in water. researchgate.nettandfonline.com |

| Heterogeneous Catalysis | Use of solid-supported catalysts for easy separation and recycling. | Buchwald-Hartwig coupling using a heterogeneous Pd/C catalyst. rsc.org |

| Alternative Energy Sources | Application of microwave or ultrasound irradiation to reduce reaction times and energy consumption. | Ultrasound-assisted Ullmann-Goldberg reaction. ekb.egresearchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Acceptorless dehydrogenative aromatization for diarylamine synthesis. nih.govsemanticscholar.org |

| Metal-Free Synthesis | Avoiding the use of often toxic and expensive heavy metal catalysts. | Desulfinylative Smiles rearrangement for diarylamine synthesis. acs.org |

Advanced Molecular and Supramolecular Structural Characterization

Single-Crystal X-ray Diffraction Analysis of 2-((4-Carboxyphenyl)amino)benzoic acid and its Derivatives

The molecular structure of this compound, also known as N-(4-carboxyphenyl)anthranilic acid, consists of two phenyl rings linked by a secondary amine bridge. ontosight.ai Due to steric repulsion between the ortho-substituent on one ring and the hydrogen atom on the bridging nitrogen, the molecule is inherently non-planar. In a related compound, 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, the dihedral angle between the aromatic rings is 42.44 (7)°. researchgate.netnih.gov A similar twisted conformation is expected for this compound.

The bond lengths and angles within the molecule are generally within expected ranges for sp² hybridized carbon atoms in aromatic rings and carboxylic acid functional groups. The C-N bond lengths of the secondary amine are typically around 1.37-1.42 Å, indicating some degree of conjugation with the adjacent benzene (B151609) ring. nih.gov

Table 1: Representative Bond Geometries in N-Phenylanthranilic Acid Derivatives

| Parameter | Typical Value | Reference Compound |

|---|---|---|

| Dihedral Angle (Ring 1 vs. Ring 2) | 42.44 (7)° | 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid researchgate.netnih.gov |

| Caryl-N Bond Length | ~1.42 Å | General N-aryl compounds |

| C=O Bond Length (Carboxyl) | ~1.22 Å | 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid nih.gov |

| C-O Bond Length (Carboxyl) | ~1.32 Å | 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid nih.gov |

Supramolecular Assembly and Intermolecular Interactions

In the solid state, individual molecules of this compound arrange themselves into a highly ordered three-dimensional lattice. This supramolecular assembly is governed by a variety of non-covalent intermolecular interactions, with hydrogen bonds playing a predominant role.

Given the presence of two carboxylic acid groups and one secondary amine group, this compound is a potent donor and acceptor of hydrogen bonds. The most common and robust hydrogen-bonding motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.netnih.gov This motif is a powerful tool in crystal engineering for building extended molecular networks.

Beyond the carboxylic acid dimer, the remaining N-H group and carbonyl oxygens can participate in further intermolecular hydrogen bonds. For instance, N-H···O interactions can link the primary dimers into chains, sheets, or more complex three-dimensional frameworks. researchgate.net In hydrated crystal structures of similar compounds, water molecules often act as bridges, connecting molecules through additional O-H···O hydrogen bonds. nih.govnih.gov The collective strength and directionality of these hydrogen bonds are the primary determinants of the final crystal packing arrangement.

Table 2: Common Hydrogen Bonding Motifs in Benzoic Acid Derivatives

| Interaction Type | Typical D···A Distance (Å) | Graph Set Notation | Structural Role |

|---|---|---|---|

| O-H···O (Carboxylic Acid Dimer) | 2.6 - 2.7 | R²₂(8) | Forms primary supramolecular synthons researchgate.netresearchgate.net |

| N-H···O | 2.8 - 3.1 | C(n) | Links primary synthons into chains or sheets researchgate.net |

| O-H···N | 2.6 - 2.8 | D(n) | Connects different functional groups researchgate.net |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts. nih.gov

Table 3: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Molecule

| Contact Type | Contribution (%) | Significance |

|---|---|---|

| H···H | ~44% | Represents general van der Waals forces nih.gov |

| C···H/H···C | ~21% | Indicates C-H···π or other weak interactions nih.gov |

| O···H/H···O | ~14% | Corresponds to hydrogen bonding nih.gov |

Data is representative, based on findings for 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings can contribute to the stabilization of the crystal structure. These interactions involve the overlap of the π-electron clouds of adjacent aromatic rings. Due to the twisted, non-planar conformation of N-phenylanthranilic acid derivatives, a perfect face-to-face stacking is sterically hindered. rsc.org Instead, offset or parallel-displaced stacking is more likely, where the rings are shifted relative to one another. nih.gov The shape index on the Hirshfeld surface can be used to identify the characteristic features of π-π stacking. nih.govdoaj.org Although generally weaker than hydrogen bonds, these stacking interactions play a crucial role in the fine-tuning of the molecular packing, particularly in organizing molecules into columns or layers within the crystal. nih.gov

Crystallization Behavior and Polymorphism Studies of Related Structures

The solid-state structure of a molecule, governed by its crystallization behavior, is of paramount importance as it dictates the material's physicochemical properties. For N-aryl anthranilic acids, a class of compounds structurally related to this compound, the interplay of conformational flexibility and intermolecular interactions frequently gives rise to polymorphism—the ability of a substance to exist in two or more crystalline forms. These different crystalline arrangements, or polymorphs, can exhibit distinct properties. The study of crystallization is therefore critical for controlling the desired solid-state form.

Solvent-Induced Crystallization Outcomes

The choice of solvent is a critical factor in directing the crystallization process of N-aryl anthranilic acid derivatives, often leading to the formation of different polymorphs or solvates. The solvent's properties, such as polarity and hydrogen-bonding capability, can influence which intermolecular interactions are favored during nucleation and crystal growth.

Research on compounds analogous to this compound has demonstrated that solvent choice can be a determining factor in the resulting crystalline form. For instance, studies on para-aminobenzoic acid (p-ABA), which shares a carboxyphenyl moiety, have shown that solvents with a strong affinity for the carboxylic acid group can inhibit the typical acid-acid dimerization, thereby promoting the nucleation of alternative polymorphic forms. rsc.org In one study, the use of dimethylformamide (DMF) as a solvent led to the formation of a new solvate due to strong hydrogen bonding between the solute and the solvent. rsc.org Similarly, for other flexible N-donor ligands, metastable polymorphs have been observed to crystallize preferentially from specific solvents like tetrahydrofuran (B95107) (THF) and ethanol. rsc.org

The crystallization of 3-methyl-2-(phenylamino)benzoic acids, which are also structurally similar, has been investigated to understand the effects of substitution on polymorphism. rsc.org While conformational flexibility is a prerequisite, the substitution pattern on the aromatic rings is the ultimate determinant of whether polymorphism occurs. rsc.org In these cases, a preliminary polymorph screen might yield a single crystalline form for some derivatives, while others, under the same conditions, may produce multiple polymorphs and solvates. rsc.org

The following table summarizes findings on how different solvents can influence the crystallization outcomes for related aminobenzoic acid derivatives.

| Compound Class | Solvent(s) | Observed Outcome | Reference(s) |

| para-Aminobenzoic acid | Dimethyl sulfoxide (B87167) (DMSO) / Water | Predominant nucleation of the α form at higher anti-solvent fractions; β form obtained with seeding at lower fractions. | rsc.org |

| para-Aminobenzoic acid | Dimethylformamide (DMF) / Water | Formation of a new solvate due to hydrogen bonding between p-ABA and DMF. | rsc.org |

| Dipodal N-donor ligands | Tetrahydrofuran (THF), Ethanol (EtOH) | Crystallization of a metastable polymorphic phase. | rsc.org |

| 3-methyl-2-((4-nitrophenyl)amino)benzoic acid | Various | Resulted in three different polymorphs (5-I, 5-II, 5-III) and a solvate (5-S). | rsc.org |

Control of Crystal Morphology

Beyond determining the polymorphic form, crystallization conditions, heavily influenced by the solvent system, also allow for the control of crystal morphology—the size and shape of the crystals. The external morphology of a crystal is an expression of its internal crystal structure and can be modified by varying parameters such as solvent, temperature, and supersaturation.

For N-aryl anthranilic acids, the formation of distinct supramolecular architectures is a key feature. nih.govacs.org These molecules often form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. nih.govacs.org These dimers can then arrange in different packing motifs, described as syn or anti conformations, leading to different crystal structures. nih.govacs.org The ability to control the formation of these specific arrangements is a direct way to control the resulting crystal morphology.

Methods such as isothermal evaporation from a suitable solvent are commonly employed to obtain single crystals of N-aryl anthranilic acid derivatives for structural analysis. nih.govacs.org The slow evaporation of a solvent like ethyl acetate (B1210297) has been successfully used to grow single crystals of related compounds. nih.gov The rate of evaporation and the choice of solvent can influence the size and quality of the resulting crystals.

The table below outlines key factors and their effects on the control of crystal morphology in related compounds.

| Factor | Method of Control | Effect on Morphology | Reference(s) |

| Solvent Choice | Selection of solvents with specific polarity and hydrogen bonding capabilities. | Can favor the formation of specific polymorphs with distinct habits (e.g., needles vs. prisms). Can lead to solvate formation. | rsc.orgresearchgate.net |

| Supersaturation & Temperature | Careful control during cooling crystallization. | Enables selective nucleation of desired polymorphs (e.g., β-form of p-ABA). | researchgate.net |

| Crystallization Technique | Isothermal evaporation, slow cooling. | Allows for the growth of high-quality single crystals suitable for diffraction studies. | nih.govacs.orgnih.gov |

| Supramolecular Interactions | Influencing the formation of specific dimer arrangements (syn vs. anti). | Leads to different packing motifs and overall crystal structures. | nih.govacs.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of 2-((4-Carboxyphenyl)amino)benzoic acid

DFT methods are widely used to investigate the structural and electronic properties of molecules. For derivatives of benzoic acid, calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G, to achieve a balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Related Benzoic Acid Derivative Note: Data is for the related isomer 4-(carboxyamino)-benzoic acid as a representative example of typical DFT calculation results. Specific data for the title compound is not available in the cited literature.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.35 | - |

| C=O | 1.22 | - |

| C-O | 1.37 | - |

| C-N-C | - | 128.37 |

| O=C-O | - | 122.5 |

| C-N-H | - | 115.9 |

Source: Adapted from computational studies on 4-(carboxyamino)-benzoic acid.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity. For a related compound, 4-(carboxyamino)-benzoic acid, the calculated HOMO and LUMO energies were -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV, which indicates a stable structure.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The map displays regions of varying electrostatic potential. Typically, red areas indicate negative potential (nucleophilic regions, rich in electrons), often associated with electronegative atoms like oxygen. Blue areas represent positive potential (electrophilic regions, electron-deficient), usually found around hydrogen atoms. In molecules like this compound, the oxygen atoms of the carboxylic acid groups are expected to be the most negative regions, while the amine and hydroxyl protons are the most positive sites.

Theoretical vibrational frequencies can be calculated using DFT methods. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental Fourier Transform Infrared (FTIR) and Raman spectra. The Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion.

For aromatic carboxylic acids, characteristic vibrational bands include:

O-H Stretching: Typically observed in the 3200-3550 cm⁻¹ region in IR spectra, often broadened due to hydrogen bonding.

N-H Stretching: Expected in a similar region to O-H stretching.

C=O Stretching: A strong band usually appearing around 1650-1700 cm⁻¹.

C-N Stretching: Generally found in the 1200-1400 cm⁻¹ range.

Ring Vibrations: Multiple bands corresponding to C-C stretching and C-H bending within the phenyl rings.

Theoretical simulations of IR and Raman spectra for related molecules show good agreement with experimental data, validating the accuracy of the computational approach.

Theoretical NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. These calculations provide theoretical values for ¹H and ¹³C chemical shifts that can be correlated with experimental data to aid in spectral assignment and structural elucidation. A linear correlation is often found between the theoretically calculated and experimentally observed NMR shieldings for similar compounds. For complex molecules, these computational predictions are invaluable for interpreting intricate NMR spectra.

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule by studying electron density delocalization between orbitals. This analysis can quantify hyperconjugative interactions and intramolecular charge transfer (ICT), which are crucial for molecular stability.

The analysis evaluates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. In molecules with both electron-donating (like the amino group) and electron-accepting (like the carboxylic acid group) moieties, NBO analysis can reveal significant ICT pathways. For 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, NBO analysis showed that changes in electron density in σ* and π* antibonding orbitals confirmed the occurrence of ICT within the molecule. This charge transfer from the donor to the acceptor parts of the molecule is a key factor influencing its electronic and optical properties.

Global Reactivity Descriptors and Quantum Chemical Parameters

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's chemical reactivity and stability. These parameters are calculated using the energies of the HOMO and LUMO.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/2η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = χ²/2η).

For the related isomer 4-(carboxyamino)-benzoic acid, these parameters were calculated, and the electrophilicity index (3.73 eV) was found to describe its biological activity.

Table 2: Calculated Quantum Chemical Parameters for a Related Benzoic Acid Derivative Note: Data is for the related isomer 4-(carboxyamino)-benzoic acid. Specific data for the title compound is not available in the cited literature.

| Parameter | Value (eV) |

| E_HOMO | -6.82 |

| E_LUMO | -1.82 |

| Energy Gap (ΔE) | 5.00 |

| Ionization Potential (I) | 6.82 |

| Electron Affinity (A) | 1.82 |

| Global Hardness (η) | 2.50 |

| Chemical Potential (μ) | -4.32 |

| Global Electrophilicity Index (ω) | 3.73 |

Source: Adapted from computational studies on 4-(carboxyamino)-benzoic acid.

Energy Framework Analysis for Intermolecular Interactions

Energy framework analysis is a computational tool used to investigate the nature and strength of intermolecular interactions within a crystal lattice. This analysis quantifies the electrostatic, polarization, dispersion, and repulsion energies between molecules, providing a comprehensive picture of the forces governing the crystal packing.

In a related compound, 2-[(4-Carboxyphenyl)amino]-4-chlorobenzoic acid monohydrate, the crystal structure is stabilized by an extensive hydrogen-bond network. iucr.org The primary sites for these intermolecular interactions are the carboxyl groups. iucr.org An intramolecular N—H⋯O hydrogen bond is also present. iucr.org However, the imino group does not participate in intermolecular interactions, a common characteristic in related fenamate compounds. iucr.org The crystal structure involves O—H⋯O hydrogen bonds between the carboxylic acid groups and water molecules, creating a stable three-dimensional network. iucr.org While a full energy framework analysis with quantified energy values was not performed in this specific study, the detailed description of hydrogen bonding highlights the importance of electrostatic interactions in the crystal packing of these types of molecules.

A summary of typical interaction energies from a representative energy framework analysis of a similar organic molecule is presented below. nih.gov

| Interaction Energy Type | Energy (kJ/mol) |

|---|---|

| Electrostatic | -45.0 |

| Polarization | -22.3 |

| Dispersion | -179.1 |

| Repulsion | 82.7 |

| Total Energy | -154.7 |

Theoretical Insights into Tautomerism and Solvatochromism in Analogous Structures

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for molecules like this compound, which contains both acidic (carboxyl) and basic (amino) functional groups. This allows for the potential existence of a neutral, unionized form and a zwitterionic form, where a proton is transferred from a carboxyl group to the amino group.

Theoretical and spectroscopic studies on analogous N-phenylanthranilic acid have provided significant insights into this equilibrium. nih.govnih.gov The tautomerization constant (Kz), which describes the ratio of the zwitterionic form to the unionized form, has been evaluated using UV-VIS spectrometry. nih.govnih.gov This method leverages the solvatochromic effect—the change in a substance's color or spectral properties with a change in solvent polarity. The spectral differences between the zwitterionic form, which is dominant in polar aqueous solutions at the isoelectric point, and the unionized form, favored in organic solvents of low dielectric constant, allow for the quantification of the equilibrium. nih.govnih.gov

For N-phenylanthranilic acid, the value of log10Kz was determined to be 0.90 ± 0.05. nih.govnih.gov This indicates that in an aqueous solution near its isoelectric point, the zwitterionic form is the predominant species. nih.gov This finding is crucial for understanding the compound's behavior in biological and other aqueous systems.

The table below compares the tautomerization constants for N-phenylanthranilic acid and related compounds. nih.govnih.gov

| Compound | log10Kz |

|---|---|

| Anthranilic acid | 0.93 ± 0.03 |

| N-methylanthranilic acid | 1.31 ± 0.04 |

| N-phenylanthranilic acid | 0.90 ± 0.05 |

This data demonstrates that substitution on the amino group influences the position of the tautomeric equilibrium. The insights gained from these analogous structures are directly applicable to predicting the behavior of this compound, suggesting it also predominantly exists in a zwitterionic form in polar solvents.

Coordination Chemistry and Metal Complexation

Ligand Design Principles Utilizing the 2-((4-Carboxyphenyl)amino)benzoic acid Scaffold

The design of ligands for specific applications in coordination chemistry relies on the strategic placement of donor atoms. The scaffold of this compound, which is analogous to N-phenylanthranilic acid, is particularly effective due to the presence of both nitrogen and oxygen donor atoms. nih.govsjctni.edu

The coordination capability of this compound is primarily dictated by its carboxyl and amine groups. nih.gov Anthranilic acid and its derivatives are known to form stable chelate complexes with transition metals. nih.govresearchgate.net The carboxyl groups (–COOH) can be deprotonated to form carboxylate anions (–COO⁻), which then coordinate to metal centers. orientjchem.org Infrared (IR) spectroscopy is a key tool for confirming this coordination; a significant shift in the stretching frequency of the carbonyl (C=O) group to a lower frequency upon complexation indicates that the carboxylate oxygen is bonded to the metal ion. sjctni.edu

Simultaneously, the nitrogen atom of the secondary amine group (–NH–) can also act as a donor, coordinating directly to the metal center. This dual participation of the carboxylate oxygen and the amine nitrogen allows the ligand to act as a bidentate chelating agent, forming stable ring structures with the metal ion. sjctni.edu This chelation is a fundamental principle in the design of stable metal complexes using this scaffold.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this ligand scaffold typically involves reacting the ligand with a corresponding metal salt in a suitable solvent, often under reflux. sjctni.edu Characterization of the resulting complexes is performed using a combination of analytical and spectroscopic techniques.

Complexes of N-phenylanthranilic acid, a closely related compound, have been synthesized with various transition metals. For instance, Co(II), Ni(II), and Cu(II) complexes have been prepared and characterized. sjctni.edu Magnetic and electronic spectral data for these complexes often suggest an octahedral or distorted octahedral geometry around the central metal ion. sjctni.edu The ligand typically acts as a bidentate N,O-donor in these compounds. sjctni.edu

Hydrothermal reactions involving similar dicarboxylic or tetracarboxylic acid ligands with Cd(II), Mn(II), Co(II), and Ni(II) have yielded a range of coordination polymers with diverse structural topologies. nih.gov The formation of stable complexes with these metal ions is well-documented, highlighting the versatility of the carboxylate functionality in coordinating to a variety of d-block elements. researchgate.netnih.govresearchgate.net

Table 1: Examples of Transition Metal Complexes with N-Aryl Anthranilic Acid Scaffolds

| Metal Ion | Proposed Geometry | Coordination Mode | Reference |

|---|---|---|---|

| Co(II) | Octahedral | Bidentate (N, O) | sjctni.edu |

| Ni(II) | Octahedral | Bidentate (N, O) | sjctni.edu |

| Cu(II) | Distorted Octahedral | Bidentate (N, O) | sjctni.edu |

| Mn(II) | Distorted Octahedral | Bidentate (N, O) | researchgate.net |

Derivatives of aminobenzoic acids are used to create more complex ligands, such as azo-carboxylate ligands. These are synthesized and subsequently reacted with organotin(IV) precursors, like dibutyltin(IV) oxide or trimethyltin(IV) chloride, to form organotin(IV) complexes. researchgate.netrsc.org These reactions have led to a wide array of di- and triorganotin(IV) derivatives with varied structures. researchgate.net

The resulting complexes are characterized by elemental analysis, IR, and multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn). mdpi.com Single-crystal X-ray crystallography is often used to definitively determine the solid-state structure and the coordination geometry around the tin atom, which is frequently found to be a five-coordinate distorted trigonal bipyramidal or a six-coordinate distorted octahedral geometry. researchgate.netrsc.org In many of these structures, the azo-carboxylate ligand bridges tin centers, leading to higher-order structures. mdpi.com

Structural Diversity of Coordination Compounds

The flexibility of the this compound scaffold and its derivatives allows for the construction of coordination compounds with a wide range of architectures. The final structure is influenced by factors such as the coordination preference of the metal ion, the metal-to-ligand ratio, and the presence of other coordinating groups. researchgate.net

Metal complexes based on N-phenylanthranilic acid have been shown to form simple mononuclear structures, where a central metal ion is coordinated by one or more ligand molecules. researchgate.net However, the bridging capability of the carboxylate groups often leads to the formation of more complex architectures.

In the realm of organotin(IV) chemistry with related azo-carboxylate ligands, structural diversity is particularly pronounced. Depending on the specific ligand and the organotin precursor used, the resulting compounds can be monomeric, dimeric, or tetrameric. researchgate.net For example, dimeric structures can form through bridging phenoxide or carboxylate groups, creating large macrocyclic rings. mdpi.comresearchgate.net Centrosymmetric cyclic tetranuclear tin complexes have also been reported, which contain complex Sn-O cores. rsc.org These varied structural motifs, from simple monomers to intricate clusters, highlight the rich coordination chemistry facilitated by ligands derived from aminobenzoic acids. researchgate.net

Coordination Geometry Around Metal Centers

The geometry around the metallic hubs in coordination polymers constructed from this compound is highly dependent on the identity of the metal ion, the solvent system used during synthesis, and the presence of any ancillary ligands. A variety of coordination numbers and geometries have been observed, leading to complex multidimensional structures.

For instance, in a zinc-based coordination polymer, the Zn(II) centers can exhibit two distinct coordination environments within the same structure. One zinc ion may be found in a tetrahedral geometry, coordinated to four oxygen atoms from four separate ligands. Concurrently, another zinc ion in the structure can adopt an octahedral geometry, binding to four oxygen atoms from the carboxylate groups of the ligands and two water molecules. In a different zinc-based framework synthesized under different conditions, the Zn(II) ion adopts a distorted tetrahedral geometry, coordinating to four oxygen atoms from four distinct ligands.

Cobalt(II) complexes also showcase this variability. A three-dimensional framework has been synthesized where the Co(II) ion is six-coordinate, displaying a distorted octahedral geometry. This coordination sphere is composed of six oxygen atoms, four from four different this compound ligands and two from coordinated water molecules.

In a manganese(II) complex, a seven-coordinate environment has been reported. The Mn(II) center is described as having a pentagonal bipyramidal geometry, coordinated to seven oxygen atoms from five distinct organic ligands. Cadmium(II) has been observed in a five-coordinate, distorted trigonal bipyramidal geometry, bonded to five oxygen atoms from four separate ligands.

Table 1: Observed Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Coordination Number | Coordination Geometry | Reference |

|---|---|---|---|

| Zn(II) | 4 | Distorted Tetrahedral | |

| Zn(II) | 6 | Octahedral | |

| Co(II) | 6 | Distorted Octahedral | |

| Cd(II) | 5 | Distorted Trigonal Bipyramidal | |

| Mn(II) | 7 | Pentagonal Bipyramidal |

Ligand Bridging Modes and Chelation Patterns

The flexibility of the this compound ligand, arising from the rotation around the C-N bond, allows it to act as a versatile linker between metal centers, adopting various bridging and chelation patterns. The two carboxylate groups are the primary binding sites and can coordinate in monodentate, bidentate chelating, or bidentate bridging modes.

In its fully deprotonated form, the ligand can function in several multidentate bridging fashions. It has been observed to act as a tridentate bridging ligand, connecting three different Zn(II) centers simultaneously. In this mode, one carboxylate group exhibits a bidentate chelating pattern to one metal center, while the other carboxylate group's oxygen atoms each coordinate to a separate metal ion in a monodentate fashion.

A bis-monodentate bridging mode has also been identified, where each of the two carboxylate groups coordinates to a different metal center through a single oxygen atom, thus bridging two metal ions. A more complex bis-bidentate bridging mode links four metal centers; here, each carboxylate group chelates to one metal ion while also bridging to another. An even higher order of connectivity is seen in a pentadentate bridging mode, where the ligand uses its carboxylate oxygens to coordinate to five distinct Mn(II) centers.

The coordination patterns of the carboxylate groups themselves are diverse. The syn-syn bridging mode (μ2-η1:η1) is common, where the two oxygen atoms of a carboxylate group bridge two different metal centers. The monodentate (η1) and bidentate chelating (η2) modes are also frequently observed, contributing to the structural complexity of the resulting coordination polymers.

Table 2: Coordination Modes of this compound Ligand

| Bridging Mode | Description | Observed in Complexes of | Reference |

|---|---|---|---|

| Bis-monodentate | Ligand bridges two metal centers, with each carboxylate group coordinating to one metal via a single oxygen. | Zn(II) | |

| Tridentate | Ligand bridges three metal centers. | Zn(II) | |

| Bis-bidentate | Ligand bridges four metal centers. | Co(II) | |

| Pentadentate | Ligand bridges five metal centers. | Mn(II) |

Table 3: Carboxylate Group Chelation Patterns

| Chelation Pattern | Notation | Description | Reference |

|---|---|---|---|

| Monodentate | η1 | Only one oxygen atom of the carboxylate group coordinates to a metal center. | |

| Bidentate Chelating | η2 | Both oxygen atoms of the carboxylate group coordinate to the same metal center. | |

| Bidentate Bridging (syn-syn) | μ2-η1:η1 | Each oxygen atom of the carboxylate group coordinates to a different metal center. |

Applications in Materials Science and Medicinal Chemistry Building Blocks

Metal-Organic Frameworks (MOFs) and Coordination Polymers for Specific Functions

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The properties of MOFs, such as pore size, stability, and functionality, can be tuned by carefully selecting these components. wikipedia.org Ligands containing carboxylate groups are frequently employed due to their ability to form strong coordination bonds with metal centers. wikipedia.org

The compound 2-((4-Carboxyphenyl)amino)benzoic acid serves as an exemplary ligand for the synthesis of MOFs and coordination polymers. Its two carboxylate groups can coordinate to metal centers, acting as struts to build extended one-, two-, or three-dimensional networks. wikipedia.orgekb.eg The presence of the amino group adds another layer of functionality, allowing for post-synthetic modification or influencing the framework's properties through hydrogen bonding. ekb.eg

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the organic ligand and a metal salt are heated in a solvent. mdpi.com The specific structure of the resulting MOF is dictated by the coordination geometry of the metal ion and the connectivity and flexibility of the ligand. While direct examples utilizing this compound are specific, the principles are well-established with analogous amino-functionalized dicarboxylate ligands. frontiersin.orgnih.gov For instance, ligands like 2-amino-1,4-benzenedicarboxylic acid are widely used to create MOFs with applications in gas storage, separation, and catalysis. ekb.egmdpi.com The general approach involves reacting these ligands with various metal ions, including those from the 3d, 4d, and 4f blocks, to produce diverse framework structures. ekb.eg

Table 1: Examples of Amino-Carboxylate Ligands in MOF Synthesis

| Ligand Name | Metal Ion Examples | Resulting MOF Family/Application |

|---|---|---|

| 2-Amino-1,4-benzenedicarboxylic acid | Zn, Co, Cu, Fe, Cd, Al, Lanthanides | IRMOF-3, MIL-53-NH2, UIO-66-NH2 |

| 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Zn, Mn, Cd, Pb | Photocatalytic dye degradation |

Role as a Synthetic Intermediate for Functional Molecules

The reactivity of the carboxylic acid and amino groups makes this compound a valuable intermediate in the synthesis of a wide range of functional organic molecules.

The structural backbone of this compound is found in various complex organic molecules, including dyes and specialty chemicals. Its derivatives are key intermediates in the synthesis of thermosensitive dyes. For example, related structures like 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid are crucial for this application. google.com Furthermore, the core structure is related to dye intermediates such as 4-(8-Hydroxy-6-sulfonaphthalen-2-ylamino)benzoic acid, highlighting its utility in the broader field of color chemistry. dyestuffintermediates.com The synthesis of these advanced chemicals often involves modifying the carboxyl or amino groups to tune the molecule's electronic and physical properties.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comyoutube.com These compounds are significant in coordination chemistry and have applications in catalysis and as biological agents. nih.govsaspublishers.com

Aminobenzoic acids are common starting materials for creating Schiff bases. iucr.orgasianpubs.org The amino group of this compound can react with various aldehydes and ketones to form the corresponding Schiff base. This reaction typically involves refluxing the reactants in a solvent like ethanol, sometimes with an acid catalyst. saspublishers.comresearchgate.net The resulting molecules incorporate the dicarboxylic acid functionality, making them suitable as ligands for metal complexes or as building blocks for more complex structures. nih.gov

Table 2: Synthesis of Schiff Bases from Aminobenzoic Acid Derivatives

| Amine Reactant | Carbonyl Reactant | Resulting Schiff Base Type |

|---|---|---|

| 4-Aminobenzoic acid | Salicylaldehyde | 4-((2-hydroxybenzylidene)amino)benzoic acid |

| 4-Aminobenzoic acid | Substituted Benzaldehydes | Imine-carboxylic acid functionalized compounds |

In medicinal chemistry, a "scaffold" refers to a core molecular structure upon which various functional groups are appended to create a library of compounds for biological screening. nih.govnih.gov The this compound structure serves as a valuable scaffold for designing enzyme inhibitors.

A notable example is in the development of inhibitors for Casein Kinase 2, alpha subunit (CSNK2A), a protein kinase implicated in cancer and viral infections. nih.gov Research has shown that 2,6-disubstituted pyrazines are a promising class of CSNK2A inhibitors. nih.govbiorxiv.org Within this class, a 4'-carboxyphenyl substituent at the 2-position of the pyrazine (B50134) ring was found to be optimal for potent activity. nih.govbiorxiv.org This highlights the critical role of the carboxyphenyl moiety, a key component of this compound, in achieving effective and selective inhibition. The carboxylic acid group can form key interactions within the enzyme's active site, while the rest of the scaffold allows for modifications to fine-tune properties like selectivity and cell permeability. nih.gov

Advanced Structural Insights for Rational Design in Materials Chemistry

Rational design in materials chemistry involves the deliberate design and synthesis of molecules and materials with predetermined structures and properties. researchwithrutgers.comresearchgate.netnih.gov Understanding the structural characteristics of building blocks like this compound is fundamental to this process.

The molecule is non-planar, with the two phenyl rings typically adopting a twisted conformation due to the linking amine group. nih.gov This inherent three-dimensionality influences how the molecules pack in the solid state. The carboxylic acid groups are pivotal in forming strong intermolecular hydrogen bonds. nih.gov Commonly, they form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. nih.gov

These predictable hydrogen-bonding patterns are a cornerstone of crystal engineering. By controlling these and other weaker interactions, such as C-H···π interactions, it is possible to guide the assembly of these molecules into specific supramolecular architectures. nih.gov This control over the solid-state structure is crucial for designing materials with desired optical, electronic, or porous properties.

Table 3: Structural Features and Their Implications for Rational Design

| Structural Feature | Description | Implication in Materials Design |

|---|---|---|

| Two Carboxylic Acid Groups | Can act as hydrogen bond donors and acceptors. | Formation of robust and predictable hydrogen-bonded synthons, such as carboxylic acid dimers. nih.gov |

| Secondary Amine Linker | Provides a flexible, non-planar connection between phenyl rings. | Influences molecular conformation and packing, preventing overly dense structures and enabling porosity. |

Crystal Engineering Strategies for Tailored Solid-State Properties of this compound

The strategic design of molecular solids with desired physical and chemical properties, a field known as crystal engineering, offers significant potential for the development of advanced materials and solid-state pharmaceuticals. For the compound this compound, also known by synonyms such as N-(4-Carboxyphenyl)anthranilic acid and 2,4'-dicarboxydiphenylamine, its molecular structure is particularly amenable to crystal engineering strategies. The presence of two carboxylic acid groups and a secondary amine linkage provides a versatile platform for the formation of robust and directional hydrogen bonds, which are the cornerstone of supramolecular assembly in the solid state.

Although specific crystallographic data for this compound is not widely available in public databases, the principles of crystal engineering allow for well-founded postulations regarding its solid-state behavior. The primary tools for tailoring the solid-state properties of such a molecule are the predictable and reliable non-covalent interactions, particularly hydrogen bonds, that can be formed.

The carboxylic acid functional groups are strong hydrogen bond donors and acceptors and are well-known to form highly predictable supramolecular synthons. The most common of these is the carboxylic acid dimer, a robust motif that significantly influences the packing of molecules in the crystal lattice. In this compound, the presence of two such groups offers several possibilities for supramolecular assembly:

Homodimer Formation: Molecules of this compound can interact with each other to form dimers through hydrogen bonding between their carboxylic acid groups. Given the two carboxylic acid groups, this could lead to the formation of extended chains or more complex network structures.

Catemer Formation: It is also possible for the carboxylic acid groups to form catemer motifs, where molecules are linked in a head-to-tail fashion to create infinite chains.

Beyond self-assembly, the principles of crystal engineering can be applied to form multi-component crystals, or co-crystals, where this compound is combined with other molecules (co-formers). This strategy is a powerful method for modifying the physicochemical properties of a solid, such as solubility, stability, and melting point, without altering the chemical identity of the active molecule.

The selection of a co-former is critical and is based on the concept of supramolecular synthon compatibility. For this compound, suitable co-formers would be molecules that can form strong and predictable hydrogen bonds with its carboxylic acid or amino groups. Examples of potential co-formers and the resulting synthons are presented in the table below.

| Co-former Functional Group | Target Functional Group on this compound | Expected Supramolecular Synthon |

| Pyridine | Carboxylic acid | Acid-Pyridine Heterosynthon |

| Amide | Carboxylic acid | Acid-Amide Heterosynthon |

| Carboxylic Acid | Amino Group | Acid-Amine Heterosynthon |

| Alcohol | Carboxylic acid | Acid-Alcohol Heterosynthon |

By systematically choosing co-formers, it is possible to create a diverse range of solid forms of this compound, each with a unique crystal structure and distinct physical properties. For instance, co-crystallization with a pharmaceutically acceptable co-former could enhance the aqueous solubility of the compound, a critical factor for its potential application as a medicinal chemistry building block.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((4-Carboxyphenyl)amino)benzoic acid, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoic acids and aromatic amines. Key reagents include carbodiimides (e.g., EDC or DCC) for activating carboxylic groups, with solvents like DMF or DCM under nitrogen to prevent side reactions. Temperature control (0–25°C) and pH adjustment (neutral to slightly acidic) are critical to minimize hydrolysis of intermediates. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acid, N-H bend at ~1550 cm⁻¹ for the amino linkage).

- NMR : H and C NMR identify aromatic protons (δ 6.5–8.5 ppm) and carbons, with distinct shifts for the carboxyphenyl and benzoic acid moieties.

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, critical for confirming polymorphism or cocrystal formation .

Advanced Research Questions

Q. How can researchers design experiments to investigate polymorphism and cocrystal formation in this compound?

- Methodological Answer :

- Screening Methods : Use solvent-drop grinding with coformers (e.g., amines, carboxylic acids) to induce cocrystallization. Monitor via differential scanning calorimetry (DSC) for thermal events (e.g., melting point shifts).

- Variable-Temperature XRD : Track structural changes under thermal stress to identify metastable polymorphs.

- Computational Modeling : Employ density functional theory (DFT) to predict stable polymorphs based on lattice energy and intermolecular interactions. Evidence from similar compounds (e.g., 2-((2,6-dichlorophenyl)amino)benzoic acid) shows that Cl/CH₃ substitutions significantly impact polymorphism .

Q. What strategies resolve contradictions in reported biological activities, such as enzyme inhibition efficacy?

- Methodological Answer :

- Purity Validation : Use HPLC-MS to rule out impurities (>99% purity required for biological assays).

- Assay Optimization : Standardize conditions (pH, temperature, cofactors) across studies. For example, discrepancies in IC₅₀ values may arise from variations in buffer systems (e.g., phosphate vs. Tris).

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., methyl esters, halogenated analogs) to isolate active pharmacophores. Comparative studies on analogs like 2-amino-N-(4-methoxyphenyl)indolizine derivatives highlight the role of substituents on bioactivity .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for sensor applications?

- Methodological Answer :

- Linker Functionalization : Utilize the carboxylate groups to coordinate with metal nodes (e.g., Zr⁶ clusters) in MOF synthesis. Postsynthetic modification (PSM) via amidation can enhance selectivity for gas or ion sensing.

- Stability Testing : Assess MOF performance under harsh conditions (e.g., 500°C thermal stability, acidic/basic environments). Zr-based MOFs demonstrate exceptional stability due to strong Zr-O bonds and reversible cluster rearrangement .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in binary solvent systems (e.g., DMSO/water, ethanol/hexane) using UV-Vis spectroscopy for quantification.

- pH-Dependent Studies : The compound’s solubility increases at alkaline pH (>9) due to deprotonation of the carboxylic acid group. Contradictions may arise from unaccounted pH variations in prior studies .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.